

# Technical Guide: Synthesis and Characterization of Phenol, 4-[(4-ethoxyphenyl)azo]-

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## Compound of Interest

Compound Name: Phenol, 4-[(4-ethoxyphenyl)azo]-

Cat. No.: B3188873

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## Introduction

**Phenol, 4-[(4-ethoxyphenyl)azo]-**, also known as 4-ethoxy-4'-hydroxyazobenzene, is an aromatic azo compound. Azo compounds are characterized by the presence of a diazene functional group ( $-N=N-$ ) connecting two aromatic rings. This structure results in an extended conjugated system, which imparts these molecules with vibrant colors, making them significant in the dye and pigment industry.<sup>[1][2]</sup> Beyond their use as colorants, the unique electronic properties of azo compounds make them valuable in various applications, including pharmaceuticals, nonlinear optics, and as chemical sensors.

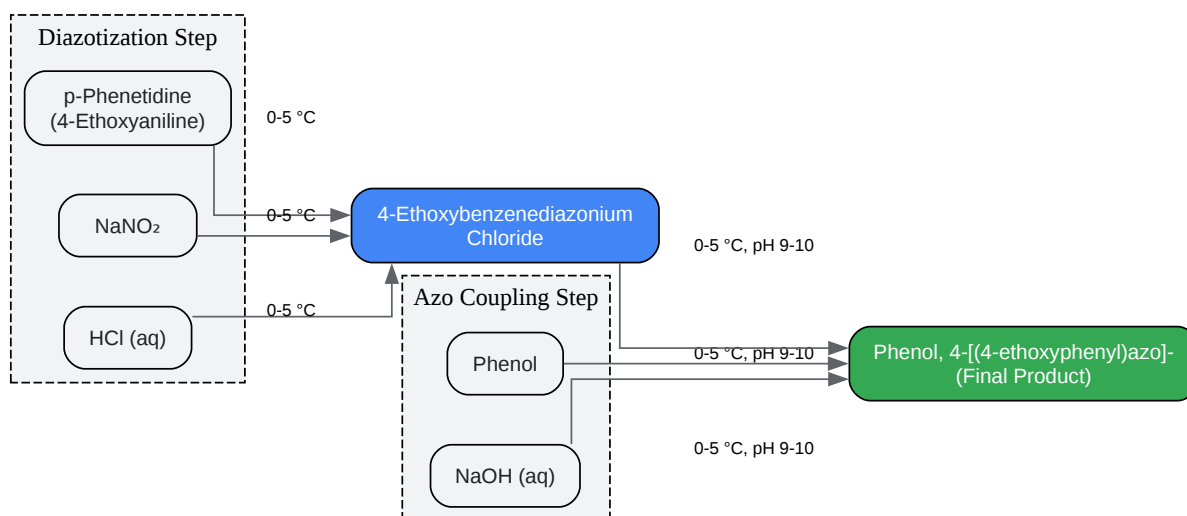
This technical guide provides a comprehensive overview of the synthesis and characterization of **Phenol, 4-[(4-ethoxyphenyl)azo]-**. It includes detailed experimental protocols, a summary of quantitative data, and workflow visualizations to support researchers in the fields of organic synthesis, materials science, and drug development.

## Synthesis Pathway

The synthesis of **Phenol, 4-[(4-ethoxyphenyl)azo]-** is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling.<sup>[1][3]</sup> The process involves two primary stages:

- **Diazotization:** The primary aromatic amine, p-phenetidine (4-ethoxyaniline), is converted into a diazonium salt using nitrous acid ( $\text{HNO}_2$ ). Nitrous acid is generated in situ from the reaction of sodium nitrite ( $\text{NaNO}_2$ ) with a strong acid, typically hydrochloric acid ( $\text{HCl}$ ), at low temperatures ( $0\text{--}5\text{ }^\circ\text{C}$ ) to ensure the stability of the diazonium salt.
- **Azo Coupling:** The resulting aryldiazonium salt, which acts as an electrophile, is then reacted with an activated aromatic compound, phenol. Phenol is highly activated towards electrophilic substitution, and the coupling reaction occurs at the para position of the hydroxyl group under mildly alkaline conditions.[3][4] The alkaline medium is necessary to deprotonate phenol into the more reactive phenoxide ion.[5][6]

The overall reaction scheme is depicted below:



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Figure 1: Synthesis pathway for **Phenol, 4-[(4-ethoxyphenyl)azo]-**.

## Experimental Protocols

## Materials and Reagents

Reagent	Formula	Molar Mass ( g/mol )	Purity
p-Phenetidine	C <sub>8</sub> H <sub>11</sub> NO	137.18	≥98%
Phenol	C <sub>6</sub> H <sub>6</sub> O	94.11	≥99%
Sodium Nitrite	NaNO <sub>2</sub>	69.00	≥97%
Hydrochloric Acid	HCl	36.46	37% (conc.)
Sodium Hydroxide	NaOH	40.00	≥97%
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	46.07	95%
Distilled Water	H <sub>2</sub> O	18.02	-

## Protocol 1: Diazotization of p-Phenetidine

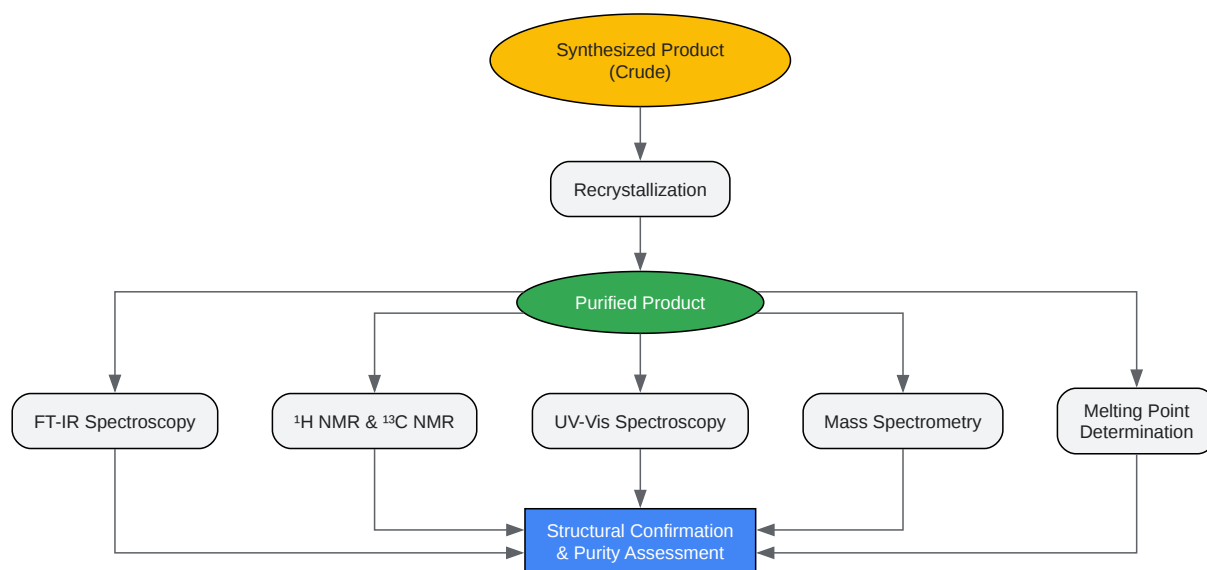
- In a 250 mL beaker, dissolve 0.05 mol of p-phenetidine in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water. Stir until a clear solution of p-phenetidine hydrochloride is formed.
- Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.
- Prepare a solution of 0.05 mol of sodium nitrite in 25 mL of cold distilled water.
- Add the sodium nitrite solution dropwise to the cold p-phenetidine hydrochloride solution over 15-20 minutes. Maintain the temperature strictly between 0–5 °C throughout the addition to prevent the decomposition of the diazonium salt.
- After the addition is complete, stir the mixture for an additional 15 minutes. The formation of the diazonium salt is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper. The resulting clear solution is the 4-ethoxybenzenediazonium chloride, which is used directly in the next step.

## Protocol 2: Azo Coupling Reaction

- In a separate 500 mL beaker, dissolve 0.05 mol of phenol in 50 mL of 10% aqueous sodium hydroxide solution.
- Cool this alkaline phenol solution to 0–5 °C in an ice-salt bath.
- Add the cold diazonium salt solution slowly and dropwise to the cold alkaline phenol solution with vigorous stirring.
- A brightly colored precipitate (typically yellow-orange or red) should form immediately.
- Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
- Isolate the crude product by vacuum filtration using a Büchner funnel.
- Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral to litmus paper.
- Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified **Phenol, 4-[(4-ethoxyphenyl)azo]-**.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

## Characterization of the Synthesized Compound

The structure and purity of the synthesized **Phenol, 4-[(4-ethoxyphenyl)azo]-** are confirmed using various spectroscopic and analytical techniques.



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Figure 2: Workflow for the characterization of **Phenol, 4-[(4-ethoxyphenyl)azo]-**.

## Physical Properties

Property	Observed Value / Range
Appearance	Yellow-orange to red solid
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O
Molecular Weight	226.28 g/mol
Melting Point	Literature dependent

## Spectroscopic Data

4.2.1 FT-IR Spectroscopy The FT-IR spectrum is used to identify the key functional groups present in the molecule.<sup>[7]</sup><sup>[8]</sup>

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3400 - 3200	O–H stretch (broad)	Phenolic -OH
3100 - 3000	Aromatic C–H stretch	Ar–H
2980 - 2850	Aliphatic C–H stretch	-CH <sub>3</sub> , -CH <sub>2</sub> -
~1600, ~1500	C=C aromatic ring stretch	Aromatic Ring
1480 - 1440	N=N stretch (azo group)	-N=N-
1260 - 1230	Aryl C–O stretch (ether & phenol)	Ar–O–Et, Ar–OH

4.2.2 <sup>1</sup>H NMR Spectroscopy Proton NMR spectroscopy helps in elucidating the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in ppm relative to TMS.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.0	Singlet (br)	1H	Phenolic -OH proton
7.9 - 7.7	Doublet	2H	Aromatic protons ortho to -N=N (ethoxy side)
7.7 - 7.5	Doublet	2H	Aromatic protons ortho to -N=N (phenol side)
7.1 - 6.9	Doublet	2H	Aromatic protons ortho to -OC <sub>2</sub> H <sub>5</sub>
7.0 - 6.8	Doublet	2H	Aromatic protons ortho to -OH
~4.1	Quartet	2H	Methylene protons (-O-CH <sub>2</sub> -CH <sub>3</sub> )
~1.4	Triplet	3H	Methyl protons (-O-CH <sub>2</sub> -CH <sub>3</sub> )

4.2.3 UV-Visible Spectroscopy Azo dyes exhibit strong absorption in the UV-visible region due to their extended  $\pi$ -conjugated systems.[9][10] The spectrum is typically recorded in a solvent like ethanol or DMSO.

Band	$\lambda_{\text{max}}$ Range (nm)	Electronic Transition	Chromophore
K-band (azo)	350 - 450	$\pi \rightarrow \pi$	Entire conjugated system (-N=N- and rings)
R-band (azo)	> 400	$n \rightarrow \pi$	Azo group (-N=N-)
B-band (aryl)	230 - 280	$\pi \rightarrow \pi^*$	Benzene rings

## Conclusion

The synthesis of **Phenol, 4-[(4-ethoxyphenyl)azo]-** via a two-step diazotization and azo coupling reaction is a robust and well-established method. The provided protocols offer a clear and detailed pathway for its preparation in a laboratory setting. The subsequent characterization using a combination of spectroscopic (FT-IR,  $^1\text{H}$  NMR, UV-Vis) and physical methods is essential for verifying the molecular structure and assessing the purity of the final product. This guide serves as a foundational resource for researchers engaged in the synthesis and application of novel azo compounds.

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